1-{6-[4-(dimethylamino)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}propan-1-one
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Overview
Description
1-[6-[4-(DIMETHYLAMINO)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[4-(DIMETHYLAMINO)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the triazino-benzoxazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethylamino and methylsulfanyl groups: These functional groups are introduced through substitution reactions using reagents such as dimethylamine and methylthiol.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[6-[4-(DIMETHYLAMINO)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, methylthiol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-[4-(DIMETHYLAMINO)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the dimethylamino and methylsulfanyl groups suggests potential interactions with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
1-[6-[4-(DIMETHYLAMINO)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can be compared with other similar compounds, such as:
1-[4-(Dimethylamino)phenyl]ethanone: A simpler compound with similar functional groups but lacking the triazino-benzoxazepine core.
1-[(6S)-6-[4-(Dimethylamino)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-butanone: A closely related compound with a similar structure but different substituents.
1-{6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}-1-propanone: Another related compound with additional functional groups.
These comparisons highlight the unique features of 1-[6-[4-(DIMETHYLAMINO)PHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE, particularly its triazino-benzoxazepine core and the specific arrangement of functional groups.
Properties
Molecular Formula |
C22H23N5O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[6-[4-(dimethylamino)phenyl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C22H23N5O2S/c1-5-18(28)27-17-9-7-6-8-16(17)19-20(23-22(30-4)25-24-19)29-21(27)14-10-12-15(13-11-14)26(2)3/h6-13,21H,5H2,1-4H3 |
InChI Key |
JZKUIWPFJOAPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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